N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide, also known as AZD-9291, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been developed as a potential treatment for non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors.
Scientific Research Applications
Enzyme Inhibition
Compounds structurally related to N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide have been evaluated as inhibitors of carbonic anhydrase isoenzymes, with certain derivatives showing nanomolar inhibitory concentration ranges. This suggests potential applications in designing inhibitors for specific enzymes, offering therapeutic targets for various diseases, including glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).
Prodrug Forms
Research into N-methylsulfonamides has explored their potential as prodrug forms, aiming to improve solubility and bioavailability while maintaining therapeutic efficacy. This research underlines the compound's applicability in drug development, particularly in enhancing the pharmacokinetic profiles of sulfonamide drugs (Larsen, Bundgaard, & Lee, 1988).
Synthetic Methodologies
Studies on synthesizing N-heterocycles using α-phenylvinylsulfonium salts highlight innovative approaches to creating complex molecules, including morpholines and azepines. Such methodologies could be pivotal in synthesizing this compound and its derivatives, potentially leading to new drugs or materials (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).
Antimicrobial Activity
The antimicrobial and modulating activity of sulfonamide compounds, including those with morpholine groups, against multi-resistant strains of bacteria and fungi, has been investigated. This research implies the compound's potential utility in developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-3-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S2/c24-21-10-5-18(17-22(21)35(31,32)27-13-15-33-16-14-27)23(28)25-19-6-8-20(9-7-19)34(29,30)26-11-3-1-2-4-12-26/h5-10,17H,1-4,11-16H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDKLMMTAAMLTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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